molecular formula C10H10F2O B13693860 1-Cyclopropyl-3-(difluoromethoxy)benzene

1-Cyclopropyl-3-(difluoromethoxy)benzene

Cat. No.: B13693860
M. Wt: 184.18 g/mol
InChI Key: SEJYYCZONKANBZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(difluoromethoxy)benzene is a substituted aromatic compound characterized by a cyclopropyl group at position 1 and a difluoromethoxy (-OCF₂H) group at position 3 of the benzene ring. This structure imparts unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. For instance, cyclopropyl-containing chalcones can be synthesized via Claisen-Schmidt condensations (as seen in dehydrozingerone analogues) , and difluoromethoxy groups are often introduced via nucleophilic substitution or fluorination reactions .

These attributes influence reactivity, stability, and intermolecular interactions, distinguishing it from simpler benzene derivatives.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-cyclopropyl-3-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10F2O/c11-10(12)13-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2

InChI Key

SEJYYCZONKANBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a cyclopropyl-substituted benzene derivative with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of 1-Cyclopropyl-3-(difluoromethoxy)benzene may involve large-scale difluoromethylation processes. These processes can utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced benzene derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-3-(difluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(difluoromethoxy)benzene involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent 1 (Position 1) Substituent 2 (Position 3) Electronic Effect (σₚ) Steric Effect (Van der Waals Volume, ų)
1-Cyclopropyl-3-(difluoromethoxy)benzene Cyclopropyl (-C₃H₅) Difluoromethoxy (-OCF₂H) Moderate -I ~55 (cyclopropyl)
1-Fluoro-3-(trifluoromethoxy)benzene Fluorine (-F) Trifluoromethoxy (-OCF₃) Strong -I ~10 (F)
1-Bromo-2-(difluoromethoxy)benzene Bromine (-Br) Difluoromethoxy (-OCF₂H) Strong -I (Br) ~20 (Br)

Key Findings :

  • Electronic Effects : The trifluoromethoxy group in 1-fluoro-3-(trifluoromethoxy)benzene has a stronger electron-withdrawing effect (-I) than difluoromethoxy due to higher fluorine content . This reduces electron density on the aromatic ring, affecting electrophilic substitution rates.

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Boiling Point (°C) Solubility (Polar Solvents) LogP (Predicted)
1-Cyclopropyl-3-(difluoromethoxy)benzene ~200–220* Moderate (DCM, THF) 2.8–3.2
1-Fluoro-3-(trifluoromethoxy)benzene ~150–170 High (Acetone) 2.1–2.4
1-Bromo-2-(difluoromethoxy)benzene ~230–250 Low (Hexane) 3.5–3.8

Notes:

  • *Predicted values based on substituent contributions. The cyclopropyl group increases hydrophobicity (higher LogP) compared to fluorine .
  • Bromine’s polarizability in 1-bromo-2-(difluoromethoxy)benzene reduces solubility in polar solvents, whereas trifluoromethoxy’s electronegativity enhances acetone solubility .

Industrial and Research Relevance

  • Pharmaceuticals : The difluoromethoxy group’s metabolic stability and lipophilicity make it favorable in drug design, as seen in analogues like flufenprox (a pesticide with trifluoropropoxy groups) .

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